molecular formula C24H27NO2 B5180266 N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline

N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline

Cat. No.: B5180266
M. Wt: 361.5 g/mol
InChI Key: XYGICQVJTGLNNW-UHFFFAOYSA-N
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Description

N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline is an organic compound with the molecular formula C18H23NO2. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a methoxy group, and a phenylaniline moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline typically involves the reaction of 4-butoxybenzyl chloride with 2-methoxy-5-phenylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-butoxyphenyl)methyl]-2-methylaniline
  • N-[(4-butoxyphenyl)methyl]-2-methoxyaniline
  • (4-Butoxyphenyl)methanol

Uniqueness

N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-3-4-16-27-22-13-10-19(11-14-22)18-25-23-17-21(12-15-24(23)26-2)20-8-6-5-7-9-20/h5-15,17,25H,3-4,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGICQVJTGLNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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